5-nitro-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
The compound “5-nitro-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide” is a complex organic molecule. It appears to contain several functional groups and substructures, including a nitro group, a furan ring, a pyrazolo[3,4-d]pyrimidinone moiety, and a trifluoromethylbenzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and require a variety of reagents and conditions. For example, the synthesis of related trifluoromethylpyridine derivatives often involves the use of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups and substructures. The pyrazolo[3,4-d]pyrimidinone moiety, for instance, is a bicyclic structure containing two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of its various functional groups. For instance, the nitro group on the furan ring could potentially undergo reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially enhance the compound’s lipophilicity, which could in turn influence its biological activity .Scientific Research Applications
Synthetic Pathways and Structural Modifications
Research on heteroaromatic compounds has led to the development of methods for synthesizing and modifying structures similar to the compound . For instance, studies on the syntheses and reactions of α-acetylenic ketones containing a nitrofuran ring have revealed methodologies for preparing complex heterocyclic compounds. These syntheses involve condensation reactions, followed by modifications like bromination, dehydrobromination, and reactions with various nucleophiles to produce isoxazoles, pyrazoles, carbamidopyrazoles, and pyrimidines (Sasaki & Yoshioka, 1971). Such synthetic routes provide a foundation for exploring the structural modifications of complex molecules, including the target compound.
Biological Activities
Research efforts have also been directed towards evaluating the antibacterial properties of compounds structurally related to the target chemical. For example, the design, synthesis, and antibacterial activity study of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide as Nitrofurantoin® analogues highlight the potential of furan and pyrazole scaffolds in treating urinary infectious diseases (Hassan et al., 2020). These investigations underscore the importance of nitrofuran derivatives in developing new antimicrobial agents.
Antimitotic and Antimicrobial Activities
Further investigations into the structure-activity relationships of pyridine derivatives have demonstrated antitumor activities in mice, indicating that modifications in the nitroaromatic carboxylic acids can impact biological efficacy (Temple et al., 1992). Additionally, the synthesis and in vitro screening of novel nitroaromatic carboxylic acids and semicarbazones for anti-leishmanial activity reveal the critical role of the nitro group in biological activities, suggesting potential therapeutic applications (Dias et al., 2015).
Future Directions
Properties
IUPAC Name |
5-nitro-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6O5/c21-20(22,23)13-3-1-2-12(8-13)10-27-11-25-17-14(19(27)31)9-26-28(17)7-6-24-18(30)15-4-5-16(34-15)29(32)33/h1-5,8-9,11H,6-7,10H2,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKAJFFODFVZJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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